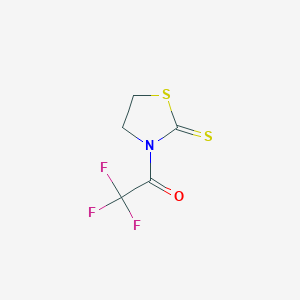

2-Thiazolidinethione, 3-(trifluoroacetyl)-

Description

Structure and Synthesis 2-Thiazolidinethione, 3-(trifluoroacetyl)-, is a derivative of the parent compound 2-thiazolidinethione (CAS 96-53-7, molecular formula C₃H₅NS₂), where a trifluoroacetyl (-COCF₃) group is introduced at the 3-position of the thiazolidinethione ring . The trifluoroacetyl group is a strong electron-withdrawing substituent, enhancing the compound’s electrophilicity and stability. Such methods align with the synthesis of structurally similar compounds, such as 3-(trimethylsilyl)-2-thiazolidinethione (CAS 43112-41-0), where silylation replaces acylation .

Physicochemical Properties

The trifluoroacetyl group significantly increases the molecular weight and lipophilicity of the compound compared to the parent molecule. For example, 2-thiazolidinethione has a molecular weight of 119 g/mol, whereas the trifluoroacetyl derivative would theoretically exceed 200 g/mol. This modification also lowers the pKa of the thiol group, enhancing its reactivity in nucleophilic substitutions or metal coordination. The strong electron-withdrawing nature of the -COCF₃ group may also influence the compound’s solubility, favoring organic solvents like tetrahydrofuran (THF) or dichloromethane .

Applications Trifluoroacetyl derivatives are widely used in pharmaceuticals and agrochemicals due to their metabolic stability and bioavailability. For instance, trifluoroacetylated amines and heterocycles serve as intermediates in active ingredients like SDHI fungicides .

Properties

CAS No. |

312706-52-8 |

|---|---|

Molecular Formula |

C5H4F3NOS2 |

Molecular Weight |

215.2 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone |

InChI |

InChI=1S/C5H4F3NOS2/c6-5(7,8)3(10)9-1-2-12-4(9)11/h1-2H2 |

InChI Key |

CNDNZHJCQBEPMG-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(=S)N1C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolidinethione, 3-(trifluoroacetyl)- typically involves the reaction of thiazolidinethione with trifluoroacetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Starting Materials: Thiazolidinethione and trifluoroacetyl chloride.

Reaction Conditions: The reaction is conducted in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The temperature is maintained at a low level to control the reaction rate.

Procedure: Thiazolidinethione is dissolved in the solvent, and trifluoroacetyl chloride is added dropwise with continuous stirring. The reaction mixture is then allowed to react for several hours, after which the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of 2-Thiazolidinethione, 3-(trifluoroacetyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the addition of reagents and maintain reaction conditions. The product is typically purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Thiazolidinethione, 3-(trifluoroacetyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the thiazolidinethione ring to a thiazolidine ring, removing the sulfur atom.

Substitution: The trifluoroacetyl group can be substituted with other acyl groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in an organic solvent at room temperature.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.

Substitution: Nucleophiles such as amines or alcohols can be used to substitute the trifluoroacetyl group. The reactions are usually conducted in the presence of a base to facilitate the nucleophilic attack.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazolidinethione derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Thiazolidinethione, 3-(trifluoroacetyl)- has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs.

Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Thiazolidinethione, 3-(trifluoroacetyl)- involves its interaction with specific molecular targets. The trifluoroacetyl group enhances its ability to penetrate cell membranes and interact with intracellular proteins. The compound can inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-thiazolidinethione, 3-(trifluoroacetyl)-, highlighting differences in substituents, properties, and applications:

Key Findings:

Reactivity and Stability :

- The trifluoroacetyl derivative exhibits higher thermal and oxidative stability than the parent compound due to the strong electron-withdrawing -COCF₃ group. This contrasts with the trimethylsilyl derivative, which is prone to hydrolysis under acidic or aqueous conditions .

- Compared to brominated analogs (e.g., the thiophene-containing compound in ), the trifluoroacetyl group offers superior metabolic resistance, making it more suitable for drug design.

Biological Activity: The trifluoroacetylated thiazolidinethione may exhibit enhanced binding to sulfur-seeking enzymes (e.g., cysteine proteases) compared to non-acylated analogs. This is analogous to trifluoroacetylated indole derivatives, which show improved selectivity in kinase inhibition .

Synthetic Versatility :

- Unlike silylated derivatives, which require anhydrous conditions, trifluoroacetylated compounds can tolerate a broader range of solvents, including polar aprotic media like THF .

This contrasts with the relatively benign trimethylsilyl derivatives.

Biological Activity

2-Thiazolidinethione, 3-(trifluoroacetyl)- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 2-Thiazolidinethione, 3-(trifluoroacetyl)- features a thiazolidine ring with a trifluoroacetyl group. This configuration is crucial for its biological activity as it influences the compound's interaction with biological targets.

1. Xanthine Oxidase Inhibition

Recent studies have demonstrated that derivatives of thiazolidine-2-thione exhibit significant xanthine oxidase (XO) inhibitory activity, which is essential for managing conditions like hyperuricemia. A notable derivative, compound 6k , showed an IC50 value of 3.56 μmol/L, making it approximately 2.5 times more potent than the standard drug allopurinol. The structure-activity relationship (SAR) indicated that specific functional groups, such as the phenyl-sulfonamide group, are critical for enhancing XO inhibitory activity .

2. Anticancer Properties

Thiazolidine derivatives have been investigated for their anticancer potential. For instance, spiro-thiazolidines synthesized from thiazolidine-2-thione have shown promising results in inducing apoptosis in various cancer cell lines including HeLa and Jurkat cells. The mechanisms involved include modulation of apoptotic pathways and inhibition of cell proliferation .

3. Antimicrobial Activity

Compounds derived from thiazolidine-2-thione have exhibited antimicrobial properties against a range of pathogens. In vitro studies have indicated effectiveness against bacteria such as Mycobacterium tuberculosis and fungi, suggesting potential applications in treating infectious diseases .

4. Anti-inflammatory Effects

The thiazolidine scaffold has also been linked to anti-inflammatory activities. Research indicates that certain derivatives can inhibit inflammatory mediators, making them candidates for developing new anti-inflammatory drugs .

The mechanisms underlying the biological activities of 2-Thiazolidinethione derivatives often involve:

- Enzyme Inhibition : Compounds like 6k inhibit XO through a mixed-type mechanism, interacting with key residues in the enzyme's active site .

- Molecular Interactions : Molecular docking studies have revealed that these compounds can form hydrogen bonds with critical amino acids within target enzymes, enhancing their binding affinity and specificity .

Case Studies

Several case studies highlight the therapeutic potential of thiazolidine derivatives:

- Case Study on XO Inhibition : A study synthesized various thiazolidine-2-thione derivatives and evaluated their XO inhibitory activity. The most potent compound showed a significant reduction in uric acid levels in animal models .

- Anticancer Activity Assessment : A series of spiro-thiazolidines were tested against multiple cancer cell lines. Results demonstrated that these compounds effectively induced apoptosis via caspase activation pathways .

Data Table: Biological Activities of Thiazolidine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.